![molecular formula C20H17N3O3 B403987 (1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-NITROPHENYL)HYDRAZINE](/img/structure/B403987.png)
(1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-NITROPHENYL)HYDRAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-NITROPHENYL)HYDRAZINE is an organic compound that features a hydrazine functional group attached to a benzylidene moiety and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-NITROPHENYL)HYDRAZINE typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-nitrophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-NITROPHENYL)HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The benzylidene moiety can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
(1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-NITROPHENYL)HYDRAZINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-NITROPHENYL)HYDRAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: A quaternary ammonium compound used as an antiseptic.
Uniqueness
(1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-(2-NITROPHENYL)HYDRAZINE is unique due to its combination of a benzylidene moiety and a nitrophenyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H17N3O3 |
|---|---|
Molekulargewicht |
347.4g/mol |
IUPAC-Name |
2-nitro-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C20H17N3O3/c24-23(25)20-9-5-4-8-19(20)22-21-14-16-10-12-18(13-11-16)26-15-17-6-2-1-3-7-17/h1-14,22H,15H2/b21-14+ |
InChI-Schlüssel |
ABQBCEFOABFECY-KGENOOAVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=CC=CC=C3[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=CC=CC=C3[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2Z)-2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]anthracene-9,10-dione](/img/structure/B403906.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403908.png)
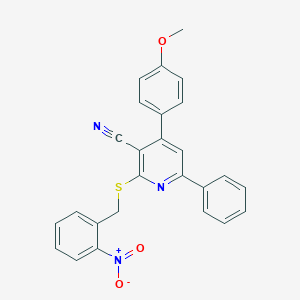
![N-[(E)-(2-chlorophenyl)methylideneamino]-2-[3-(2-methylprop-2-enyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B403912.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide](/img/structure/B403913.png)
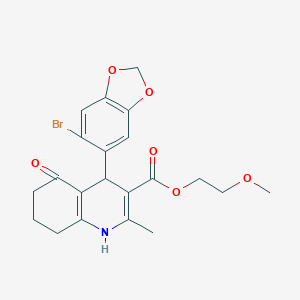

![3-Amino-2-{4-nitrophenyl}-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine](/img/structure/B403918.png)
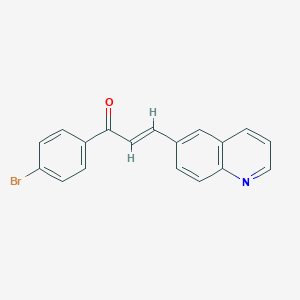
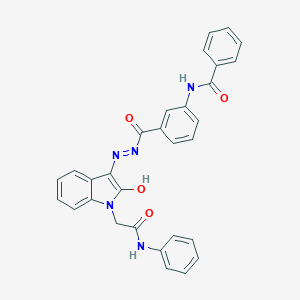
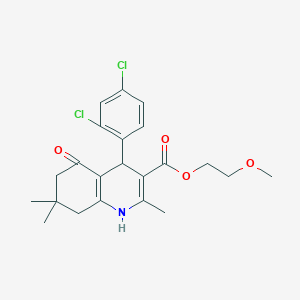
![2-Methoxyethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B403924.png)
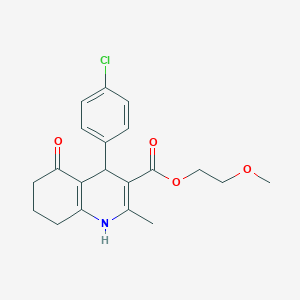
![2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B403928.png)
